5-Hydroxy Debrisoquin

Description

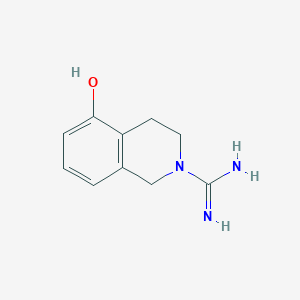

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFYJSUPIOLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577360 | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70746-05-3 | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Formation of 5 Hydroxy Debrisoquin

Identification of Cytochrome P450 Isoforms Catalyzing 5-Hydroxylation

The biotransformation of debrisoquine (B72478) into its various hydroxylated metabolites is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.

Role of CYP2D6 in Aromatic 5-Hydroxylation of Debrisoquine

Research has unequivocally identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the hydroxylation of debrisoquine. tandfonline.com This includes the aromatic hydroxylation at the 5-position, leading to the formation of 5-Hydroxy Debrisoquin. Studies utilizing human liver microsomes and yeast microsomes containing cDNA-expressed CYP2D6 have demonstrated that this enzyme catalyzes hydroxylation at each of the aromatic sites on the debrisoquine molecule, in addition to the more recognized alicyclic 4-position. tandfonline.com The formation of phenolic metabolites, including this compound, accounts for a significant portion of the identified products in these in vitro systems. tandfonline.com

Comparison of CYP2D6 Activity for Various Debrisoquine Hydroxylation Sites (e.g., 4- vs. 5-hydroxylation)

The metabolic activity of CYP2D6 exhibits a distinct regioselectivity in the hydroxylation of debrisoquine. While multiple hydroxylated metabolites are formed, their relative abundance varies significantly. The established pattern of regioselective hydroxylation by CYP2D6 follows the order: 4-hydroxydebrisoquine (B23357) (4-HD) > 7-hydroxydebrisoquine (7-HD) > 6-hydroxydebrisoquine (6-HD) > 8-hydroxydebrisoquine (8-HD) > 5-hydroxydebrisoquine (5-HD). tandfonline.com

This hierarchy clearly indicates that the formation of this compound is the least favored pathway among the hydroxylation reactions catalyzed by CYP2D6. The primary metabolic route is the alicyclic hydroxylation at the 4-position, yielding 4-hydroxydebrisoquine, which is the most abundant metabolite. nih.gov The aromatic hydroxylations, including the formation of this compound, occur at a considerably lower rate.

| Hydroxylated Metabolite | Relative Abundance Rank |

| 4-Hydroxydebrisoquine | 1 |

| 7-Hydroxydebrisoquine | 2 |

| 6-Hydroxydebrisoquine | 3 |

| 8-Hydroxydebrisoquine | 4 |

| 5-Hydroxydebrisoquine | 5 |

Enzyme Kinetics of 5-Hydroxylation

The efficiency and rate of the enzymatic formation of this compound can be described by enzyme kinetics, providing insights into the interaction between the substrate, debrisoquine, and the enzyme, CYP2D6.

Michaelis-Menten Kinetics for this compound Formation

For the major metabolite, 4-hydroxydebrisoquine, studies with recombinant CYP2D6.1 have reported Km and Vmax values. For instance, one study found a Km of 73.7 µM and a Vmax of 1.32 pmol/min/pmol P450 for debrisoquine 4-hydroxylation. psu.edu Another study reported that the wild-type CYP2D6 enzyme has almost identical kinetic parameters for debrisoquine oxidation when compared to the CYP2D6.35 variant. pharmgkb.org However, it is important to note that these values pertain to the 4-hydroxylation pathway and cannot be directly extrapolated to the 5-hydroxylation pathway, which is known to be significantly less efficient. tandfonline.com

Substrate Specificity and Regioselectivity in 5-Hydroxylation

The low yield of this compound is a direct consequence of the substrate specificity and regioselectivity of the CYP2D6 active site. tandfonline.com Pharmacophore models of the CYP2D6 active site suggest that while multiple binding orientations of debrisoquine are possible, the energy constraints for aromatic hydroxylations are generally unfavorable compared to the alicyclic 4-hydroxylation. tandfonline.com

An alternative hypothesis proposes a single binding orientation of debrisoquine within the active site. In this model, the regioselectivity of hydroxylation is explained by a mechanism involving benzylic radical spin delocalization, which can account for all the observed hydroxylated metabolites, including this compound. tandfonline.com This model underscores that the formation of this compound is an intrinsic, albeit minor, capability of the CYP2D6 enzyme's catalytic mechanism.

In Vitro Studies of 5-Hydroxylation

In vitro investigations using both human liver microsomes and yeast microsomes expressing recombinant human CYP2D6 have been fundamental in demonstrating that CYP2D6 is the enzyme responsible for producing this compound. tandfonline.com These systems have allowed for the controlled study of the regioselectivity of debrisoquine hydroxylation, confirming that 5-hydroxylation is a genuine but minor metabolic route. tandfonline.com The pattern of metabolite formation observed in these in vitro systems mirrors that seen in vivo, with 4-hydroxydebrisoquine being the predominant product and the phenolic metabolites, including this compound, being formed in smaller quantities. tandfonline.comnih.gov

Utilization of Human Liver Microsomes for 5-Hydroxylation Studies

Human liver microsomes (HLMs) serve as a standard in vitro tool for studying the hepatic metabolism of xenobiotics. They contain a rich complement of drug-metabolizing enzymes, including the Cytochrome P450 superfamily, making them ideal for characterizing metabolic pathways. uq.edu.aunih.gov Early research on debrisoquine metabolism identified that in addition to the main metabolite, 4-hydroxydebrisoquine, trace amounts of phenolic metabolites, including 5-hydroxydebrisoquine, 6-hydroxydebrisoquine, 7-hydroxydebrisoquine, and 8-hydroxydebrisoquine, were excreted in human urine. nih.gov

Subsequent studies using HLMs have been instrumental in confirming these pathways and investigating the enzymes involved. nih.govuq.edu.au Incubations of debrisoquine with pooled or individual donor HLMs allow for the direct measurement of metabolite formation. Research has demonstrated marked inter-individual differences in the rates of debrisoquine metabolism, which is largely attributed to the genetic polymorphism of the CYP2D6 enzyme. uq.edu.au While most HLM studies focus on the kinetics of 4-hydroxydebrisoquine formation due to its prevalence, the system is fully capable of producing the spectrum of hydroxylated metabolites, including 5-hydroxydebrisoquine. nih.govnih.gov

The correlation between propranolol (B1214883) 5-hydroxylation and CYP2D6 content in human liver microsomes further supports the enzyme's capacity for hydroxylating at the 5-position of similar structures. These studies typically involve incubating debrisoquine with HLMs in the presence of an NADPH-generating system and subsequently analyzing the reaction mixture using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the various metabolites formed. nih.gov

Table 1: Research Findings from Human Liver Microsome Studies

| Study Focus | Key Findings | Primary Enzyme Implicated | Reference |

|---|---|---|---|

| Identification of Debrisoquine Metabolites | Confirmed the formation of 4-hydroxydebrisoquine as the major metabolite and trace amounts of 5-, 6-, 7-, and 8-hydroxydebrisoquine in humans. In vitro incubations with HLMs produce these metabolites. | Cytochrome P450 | nih.gov |

| Inter-individual Variability in Metabolism | Observed significant (up to 12-fold) differences in debrisoquine 4-hydroxylation rates among microsomes from 28 individuals, which did not correlate with total P450 content. | CYP2D6 (inferred) | uq.edu.aunih.gov |

| Metabolism of a Structurally Similar Compound | Propranolol 5-hydroxylation in human liver microsomes was found to be mainly catalyzed by CYP2D6. | CYP2D6 |

Recombinant Enzyme Systems (e.g., yeast microsomes expressing CYP2D6) in 5-Hydroxylation Research

To isolate the activity of a specific enzyme and avoid the complexity of the HLM matrix, researchers utilize recombinant enzyme systems. These systems involve expressing a single human enzyme, such as CYP2D6, in a host cell line that naturally lacks P450 activity, such as Saccharomyces cerevisiae (yeast) or insect cells (e.g., using baculovirus expression vectors). researchgate.netpsu.edu

Microsomes prepared from these cells contain a high concentration of the specific recombinant enzyme, providing a clean system to study its catalytic function. Studies using recombinant human CYP2D6 have confirmed its primary role in the 4-hydroxylation of debrisoquine and have also been used to investigate the formation of other metabolites like 3-hydroxydebrisoquine. nih.gov While 5-hydroxylation is a minor pathway for human CYP2D6, these systems are crucial for characterizing the full substrate specificity and regioselectivity of the enzyme. rug.nl

For instance, comparative studies have shown that while human CYP2D6 favors 4-hydroxylation, CYP2D isoforms from other species, such as the marmoset, exhibit higher rates of 5-, 6-, 7-, and 8-hydroxylation, highlighting subtle but important differences in the enzyme's active site across species. rug.nl Research on different genetic variants (alleles) of human CYP2D6 expressed in these systems has also revealed that changes in the enzyme's amino acid sequence can alter its metabolic capability and efficiency toward substrates like debrisoquine. psu.edu These findings underscore the utility of recombinant systems in dissecting the precise contribution of CYP2D6 and its variants to the formation of metabolites, including this compound.

Table 2: Research Findings from Recombinant Enzyme System Studies

| Recombinant System | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Yeast (S. cerevisiae) expressing human CYP2D6 | Functional expression and characterization | The expressed enzyme was functionally active and its catalytic properties were consistent with the native enzyme in human liver. | |

| Insect cells expressing human CYP2D6 variants | Comparison of allelic variants (CYP2D6.1, CYP2D6.10, CYP2D6.17) | Different variants showed significantly different kinetic parameters (Km and Vmax) for debrisoquine metabolism, affecting overall clearance. | psu.edu |

| Various recombinant CYP2D isoforms (human, rat) | Catalytic specificity | Human CYP2D6 showed very high activity for 4-hydroxylation. Other isoforms (e.g., rat CYP2D1) showed higher relative activity for 3-hydroxylation. | nih.gov |

Inhibitors and Inducers Affecting 5-Hydroxylation of Debrisoquine

The formation of 5-Hydroxy Debrisoquine is subject to modulation by other chemical compounds that can act as inhibitors or inducers of the primary metabolizing enzyme, CYP2D6.

Inhibitors: A compound that inhibits CYP2D6 can reduce the metabolic clearance of debrisoquine, leading to decreased formation of all its hydroxylated metabolites, including 5-hydroxydebrisoquine. Inhibition can be competitive, where the inhibitor and substrate bind to the same active site, or non-competitive. Numerous drugs are known to be potent inhibitors of CYP2D6.

Studies on methoxyphenamine (B1676417), another substrate whose 5-hydroxylation is catalyzed by CYP2D6, have provided strong evidence for specific inhibitors of this pathway. Quinine was shown to be a significant inhibitor of methoxyphenamine 5-hydroxylation. researchgate.netnih.gov Its diastereomer, quinidine (B1679956), is also a well-established and one of the most potent competitive inhibitors of CYP2D6 activity. rug.nl Other drugs known to strongly inhibit CYP2D6, and thus likely to inhibit debrisoquine 5-hydroxylation, include the antipsychotic thioridazine (B1682328) and certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine (B1678475). wikipedia.orgpharm.or.jpnih.gov

Inducers: Enzyme induction is the process where a compound increases the expression of a metabolizing enzyme, leading to faster metabolism of its substrates. Unlike many other CYP450 enzymes (e.g., CYP3A4, CYP1A2), CYP2D6 has long been considered non-inducible. wikipedia.org However, recent research has challenged this view, suggesting that its expression may be modulated under certain conditions.

Some studies have reported that compounds like rifampicin (B610482) and dexamethasone (B1670325) can act as inducers of CYP2D6. ontosight.aixcode.life For example, research using sandwich-cultured human hepatocytes showed that corticosteroids, including dexamethasone and cortisol, could robustly induce CYP2D6 mRNA expression and activity. nih.gov Despite these findings, the inducibility of CYP2D6 remains a topic of scientific discussion, with some sources maintaining its resistance to induction or suggesting that observed effects are indirect. scbt.com Therefore, the potential for inducers to specifically increase the 5-hydroxylation of debrisoquine is not well-established and is part of an ongoing area of research.

Table 3: Selected Inhibitors and Potential Inducers of Debrisoquine 5-Hydroxylation (via CYP2D6)

| Compound | Effect | Mechanism/Note | Reference |

|---|---|---|---|

| Quinine | Inhibitor | Shown to significantly inhibit the CYP2D6-mediated 5-hydroxylation of methoxyphenamine. | researchgate.netnih.gov |

| Quinidine | Inhibitor | A potent competitive inhibitor of CYP2D6. | psu.edurug.nl |

| Thioridazine | Inhibitor | A potent inhibitor of CYP2D6. | psu.edu |

| Fluoxetine | Inhibitor | A strong affinity substrate and inhibitor of CYP2D6. | wikipedia.orgnih.gov |

| Paroxetine | Inhibitor | A selective serotonin reuptake inhibitor that also inhibits CYP2D6. | wikipedia.org |

| Dexamethasone | Potential Inducer | Reported to induce CYP2D6 expression in human hepatocytes, though the inducibility of CYP2D6 is debated. | ontosight.ainih.gov |

| Rifampicin | Potential Inducer | A well-known broad-spectrum P450 inducer; some studies suggest it can induce CYP2D6. | ontosight.aixcode.life |

Pharmacogenetic and Interindividual Variability in 5 Hydroxylation

Genetic Polymorphism of CYP2D6 and its Impact on 5-Hydroxy Debrisoquin Formation

The gene encoding the CYP2D6 enzyme is highly polymorphic, with numerous alleles leading to absent, decreased, normal, or increased enzyme activity amazonaws.comnih.gov. This genetic polymorphism is the most thoroughly studied in drug metabolism and is the principal determinant of an individual's ability to perform the 4-hydroxylation of debrisoquine (B72478) to form its 5-hydroxy metabolite nih.govtandfonline.comresearchgate.net. The variability in CYP2D6 function directly translates to marked differences in the rate and extent of 5-hydroxy debrisoquine formation nih.govtandfonline.com. Individuals with alleles that encode non-functional enzymes will produce very little of the metabolite, whereas those with duplicated or multiduplicated functional genes will produce it in large amounts taylorandfrancis.comnih.gov. This genetic variability is the foundation for classifying individuals into distinct metabolic phenotypes researchgate.net.

A direct and strong correlation exists between an individual's CYP2D6 genotype and their capacity for 5-hydroxylation of debrisoquine nih.gov. The number of functional CYP2D6 alleles an individual possesses is a critical determinant of the plasma concentration-time curves of both debrisoquine and its 5-hydroxy metabolite nih.gov.

Research involving healthy Caucasian individuals with a known number of functional CYP2D6 genes demonstrated this clear relationship. For instance, the mean ratio of the area under the curve (AUC) for 5-hydroxydebrisoquine over an 8-hour period showed a distinct gene-dose effect, increasing with the number of functional genes nih.gov. Conversely, the AUC for the parent drug, debrisoquine, was inversely proportional to the number of functional genes nih.gov. In this study, urinary excretion of 5-hydroxydebrisoquine increased in direct relation to the number of functional CYP2D6 genes present nih.gov. Individuals with zero functional genes (poor metabolizers) had negligible metabolite excretion, while an individual with 13 gene copies had the highest excretion nih.gov.

| Number of Functional CYP2D6 Genes | Corresponding Phenotype | Relative this compound Formation (AUC Ratio) | Relative Debrisoquine Exposure (AUC Ratio) |

|---|---|---|---|

| 0 | Poor Metabolizer (PM) | 1 | 22 |

| 1 | Intermediate/Extensive Metabolizer (EM) | 7 | 22 |

| 2 | Extensive Metabolizer (EM) | 19 | 7 |

| 3/4 | Ultrarapid Metabolizer (UM) | 28 | 6 |

| 13 | Ultrarapid Metabolizer (UM) | 17 | 1 |

Data adapted from a study on healthy Swedish Caucasians, showing the mean ratio of AUC(0-8h) values for debrisoquine and its 4-hydroxy metabolite (5-hydroxy debrisoquine) corresponding to the number of functional CYP2D6 genes. nih.gov

The hydroxylation capacity of CYP2D6 is phenotypically assessed using the debrisoquine metabolic ratio (MR) nih.govtaylorandfrancis.com. This ratio is calculated as the molar concentration of unchanged debrisoquine to its 5-hydroxydebrisoquine metabolite in urine collected over an 8-hour period following a test dose taylorandfrancis.comnih.gov. The MR serves as a direct inverse indicator of 5-hydroxylation efficiency; a high MR signifies poor metabolite formation, while a low MR indicates efficient hydroxylation 21stcenturypathology.com. In Caucasian populations, a bimodal distribution of the MR is observed, allowing for a clear distinction between different metabolizer phenotypes, with a cutoff point (antimode) typically set at an MR of 12.6 taylorandfrancis.com.

Based on the debrisoquine MR, individuals are classified into distinct phenotype groups that reflect their capacity for 5-hydroxylation.

Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles amazonaws.com. Consequently, they have a severely diminished or absent ability to form 5-hydroxy debrisoquine. This results in a high urinary metabolic ratio (MR > 12.6 in Caucasians) taylorandfrancis.com. PMs excrete a significantly larger fraction of a debrisoquine dose as the unchanged parent drug compared to other phenotypes nih.govnih.gov.

Extensive Metabolizers (EMs): This group represents the "normal" phenotype and includes individuals with at least one, and typically two, functional CYP2D6 alleles researchgate.net. They efficiently metabolize debrisoquine, leading to substantial formation of 5-hydroxy debrisoquine and a low metabolic ratio (MR < 12.6) taylorandfrancis.com. After a dose, EMs excrete several hundred times more of the 5-hydroxy metabolite than PMs nih.gov.

Ultrarapid Metabolizers (UMs): This phenotype is characterized by exceptionally efficient 5-hydroxylation due to the inheritance of duplicated or multiduplicated functional CYP2D6 genes tandfonline.comtaylorandfrancis.com. UMs exhibit a very low debrisoquine MR, often below 0.1, reflecting rapid and extensive conversion to 5-hydroxy debrisoquine nih.govnih.govovid.com. The presence of 3, 4, or even up to 13 functional gene copies has been documented, leading to a gene-dose-dependent increase in metabolic capacity nih.govnih.gov.

| Metabolizer Phenotype | Typical Debrisoquine MR (in Caucasians) | 5-Hydroxylation Capacity |

|---|---|---|

| Poor (PM) | > 12.6 | Absent or Deficient |

| Extensive (EM) | < 12.6 | Normal |

| Ultrarapid (UM) | < 1.0 (often < 0.1) | Very High |

Phenotypic Classification based on Debrisoquine Metabolic Ratio and its Implications for 5-Hydroxylation

Ethnic and Population Differences in 5-Hydroxylation Activity

The genetic polymorphism of CYP2D6 and the resulting 5-hydroxylation activity show significant variation among different ethnic and geographic populations amazonaws.comnih.gov. These differences are due to varying frequencies of specific CYP2D6 alleles across populations.

Caucasians: Populations of European descent have a relatively high frequency of the PM phenotype, estimated to be between 3% and 10% taylorandfrancis.com. The UM phenotype, caused by gene duplications, is found in approximately 1-7% of Caucasians, with higher frequencies in Southern Europe (e.g., 7% in Spaniards) taylorandfrancis.comnih.gov.

Asians: East Asian populations, including Japanese and Chinese, exhibit a very low incidence of the PM phenotype, often between 0% and 2% taylorandfrancis.comnih.gov. Studies in Japanese subjects found no PMs of debrisoquine, a stark contrast to Caucasian populations nih.gov. Similarly, a study in a Khmer (Cambodian) population identified a PM prevalence of only 2.1% clinpgx.org. However, Oriental populations have been observed to excrete less 5-hydroxydebrisoquine on average than Caucasians cdnsciencepub.comnih.gov.

Africans: Black African and African American populations generally have a PM phenotype frequency of 2% to 7% taylorandfrancis.com. However, they often have a higher frequency of alleles associated with reduced enzyme activity, such as CYP2D6*17 clinpgx.org. Studies in a black Zimbabwean population showed higher median MR values compared to Caucasians, suggesting a generally decreased capacity for metabolism of CYP2D6 substrates nih.gov. Conversely, the UM phenotype is particularly prevalent in some North African populations, reaching 29% in Ethiopians nih.gov.

| Population | Poor Metabolizer (PM) Frequency | Ultrarapid Metabolizer (UM) Frequency |

|---|---|---|

| Caucasians (European) | 3 - 10% | 1 - 7% |

| East Asians | 0 - 2% | ~1% |

| Africans/African Americans | 2 - 7% | Variable (up to 29% in Ethiopians) |

| Middle Easterners | ~1 - 2% | ~11 - 21% |

Frequencies are compiled from multiple sources and represent general estimates. nih.govtaylorandfrancis.comnih.gov

Influence of Environmental Factors on 5-Hydroxylation

While genetics are the primary determinant of 5-hydroxylation capacity, environmental factors can also significantly influence the phenotype nih.govtandfonline.comnih.gov. The most prominent factors are drug-drug interactions involving inhibition or induction of the CYP2D6 enzyme.

Enzyme Inhibition: Co-administration of potent CYP2D6 inhibitors can block the 5-hydroxylation of debrisoquine, causing a genotypic EM to behave phenotypically as a PM. Quinidine (B1679956) is a classic and powerful inhibitor of CYP2D6 nih.govovid.com. Studies have shown that administering quinidine can dose-dependently increase the debrisoquine MR in UMs, effectively "normalizing" their metabolic rate nih.govovid.com. Other drugs, such as the antidepressant paroxetine (B1678475) and the antipsychotic thioridazine (B1682328), are also known to inhibit CYP2D6 activity and thus reduce the formation of 5-hydroxy debrisoquine researchgate.netresearcher.life.

Other Factors: Research has explored other potential influences. One study in a Spanish population suggested that tobacco smoking and hormonal fluctuations during the menstrual cycle might modify the debrisoquine MR among EMs, although the clinical relevance remains unclear nih.gov. During a smoking period, the MR was higher (indicating less metabolite formation) compared to a period of smoking cessation nih.gov.

Analytical Methodologies for 5 Hydroxy Debrisoquin Detection and Quantification

Chromatographic Techniques for Metabolite Analysis

Chromatography is a cornerstone of bioanalytical chemistry, enabling the separation, identification, and quantification of compounds in complex mixtures. High-performance liquid chromatography (HPLC), gas-liquid chromatography (GLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most powerful and widely employed chromatographic techniques for the analysis of drug metabolites like 5-hydroxy debrisoquin.

High-performance liquid chromatography (HPLC) is a versatile technique that has been successfully applied to the determination of debrisoquine (B72478) and its hydroxylated metabolites. ovid.comnih.govresearchgate.net HPLC methods with ultraviolet (UV) or fluorescence detection offer a balance of simplicity, accuracy, and cost-effectiveness for routine analysis. ovid.comnih.govresearchgate.net

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. ovid.comnih.gov The separation of debrisoquine and this compound is achieved by carefully controlling the composition and pH of the mobile phase. ovid.com For instance, a mobile phase consisting of acetonitrile, potassium dihydrogen phosphate, and triethylamine, with pH adjusted to 3.5, has been used to achieve separation on a C18 column. ovid.com The eluting compounds can be detected by their absorbance at a specific wavelength, such as 210 nm. ovid.comnih.govresearchgate.net The retention times for 4-hydroxydebrisoquine (B23357) and debrisoquine have been reported to be approximately 5.1 and 7.1 minutes, respectively, with a total chromatographic run time of about 10 minutes. ovid.com

Fluorescence detection can also be employed to enhance sensitivity and selectivity. nih.gov In one method, the column effluent was monitored with fluorescence detection at an excitation wavelength of 210 nm and an emission wavelength of 290 nm. nih.gov

Below is an interactive data table summarizing typical HPLC parameters for the analysis of hydroxylated debrisoquin metabolites:

| Parameter | Value |

| Column | ODS Hypersil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 75% acetonitrile, 20% potassium dihydrogen phosphate, 5% triethylamine, adjusted to pH 3.5 |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 210 nm |

| Retention Time (4-hydroxydebrisoquine) | ~5.1 min |

| Retention Time (Debrisoquine) | ~7.1 min |

| Run Time | < 10 min |

Gas-liquid chromatography (GLC) coupled with an electron capture detector (ECD) is a highly sensitive technique for the analysis of electrophilic compounds. While less common than HPLC for polar metabolites like this compound, GLC-ECD can be used after appropriate derivatization to increase the volatility and detector response of the analyte. For instance, a GLC-ECD method has been described for the determination of O-desmethyl, N-desmethyl, and aromatic 5-hydroxy metabolites of methoxyphenamine (B1676417). nih.gov This method's applicability to study the inhibition of 5-hydroxylase activity by debrisoquine suggests its potential for analyzing hydroxylated metabolites in related contexts. nih.gov

Another study utilized gas chromatography with a nitrogen-specific detector for the simultaneous determination of debrisoquine and its 4-hydroxy metabolite in human urine and plasma after in situ derivatization with acetylacetone. nih.gov This approach allowed for the measurement of concentrations down to 3 ng/mL in a 1.0-mL plasma sample. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity, selectivity, and high throughput. mdpi.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. mdpi.com

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by an LC system. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Specific precursor ions corresponding to the analyte of interest are selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise. mdpi.com

Several LC-MS/MS methods have been developed for the quantification of similar compounds, such as hydroxychloroquine (B89500) and its metabolites, which can be adapted for this compound. nih.govnih.govescholarship.org These methods often utilize a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation. nih.gov The use of a stable isotopically labeled internal standard is crucial for ensuring accuracy and precision. escholarship.org

The table below presents typical parameters for an LC-MS/MS method that could be adapted for this compound analysis:

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | Reversed-phase C18 or similar column |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile/methanol) |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

Sample Preparation and Extraction Procedures (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix and concentrate the analyte of interest. nih.gov For the analysis of this compound, solid-phase extraction (SPE) and protein precipitation are commonly employed techniques. ovid.comnih.govnih.gov

Solid-phase extraction is a highly effective technique for sample clean-up and pre-concentration. nih.govpharmtech.comscispace.com In a typical SPE procedure for this compound from urine, a C18 cartridge is used. ovid.com The process involves the following steps:

Conditioning: The cartridge is activated with methanol (B129727) followed by water. ovid.com

Sample Loading: The urine sample, adjusted to a specific pH (e.g., pH 5), is passed through the cartridge. ovid.com The analytes of interest are retained on the solid phase.

Washing: The cartridge is washed with a weak solvent to remove interfering substances. ovid.com

Elution: The retained analytes are eluted with a strong organic solvent, such as a mixture of methanol and acetonitrile. ovid.com

Protein precipitation is a simpler and faster method often used for plasma or blood samples, particularly in high-throughput LC-MS/MS analysis. nih.gov This involves adding a precipitating agent, such as acetonitrile, to the sample to denature and remove proteins. mdpi.comnih.gov After centrifugation, the supernatant containing the analyte is injected into the analytical system. nih.gov

Validation of Analytical Methods (Accuracy, Precision, Sensitivity)

Validation is a formal process to confirm that an analytical method is suitable for its intended purpose. gavinpublishers.comomicsonline.orgijrdpl.com Key validation parameters include accuracy, precision, sensitivity (limit of detection and limit of quantitation), linearity, range, and specificity. gavinpublishers.comikev.orgresearchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percentage of recovery of a known amount of analyte added to the sample. omicsonline.org For bioanalytical methods, accuracy is typically expected to be within ±15% of the nominal concentration. nih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and should also be within 15%. nih.gov For debrisoquine and its hydroxylated metabolite, methods have reported coefficients of variation of less than 4%. nih.govresearchgate.net

Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantitation (LLOQ). researchgate.net The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. jst.go.jp

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. omicsonline.org

The validation of analytical methods for this compound ensures the reliability and reproducibility of the generated data, which is essential for its application in research.

Electrochemical Detection Methods for Hydroxylated Metabolites

Electrochemical detection (ED) coupled with HPLC is a highly sensitive and selective technique for the analysis of electroactive compounds, including hydroxylated metabolites. mdpi.com The principle of electrochemical detection is based on measuring the current resulting from the oxidation or reduction of the analyte at the surface of an electrode. mdpi.com Since the hydroxyl group on this compound can be electrochemically oxidized, this method is well-suited for its detection.

The selectivity of electrochemical detection can be adjusted by varying the applied potential at the working electrode. mdpi.com This allows for the selective detection of the target analyte in the presence of other co-eluting compounds that are not electroactive at the chosen potential. The high sensitivity of modern electrochemical detectors allows for the measurement of very low concentrations of analytes.

Recent advancements in electrochemical sensors, including the development of wearable sensors for monitoring metabolites in sweat, highlight the continuous innovation in this field. electrochemsci.org While not yet applied to this compound, these developments demonstrate the potential for novel electrochemical detection strategies in metabolite analysis. electrochemsci.org

Role of 5 Hydroxy Debrisoquin in Drug Metabolism Research

5-Hydroxy Debrisoquin as a Biomarker for CYP2D6 Activity

This compound is the principal metabolite of debrisoquine (B72478), an antihypertensive medication. The formation of this metabolite is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6. This specificity has established this compound as a critical biomarker for assessing in vivo CYP2D6 activity. The debrisoquine hydroxylation phenotype, determined by the ratio of debrisoquine to its 4-hydroxy metabolite in urine, is a widely used test to evaluate an individual's CYP2D6 function. researchgate.netnih.gov

This metabolic ratio (MR) allows for the classification of individuals into distinct phenotype groups, which reflect their genetic capacity to metabolize CYP2D6 substrates. researchgate.netnih.gov These groups include:

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, leading to a high debrisoquine to this compound ratio.

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

Extensive Metabolizers (EMs): Individuals with at least one, and typically two, functional CYP2D6 alleles, representing the "normal" metabolic capacity.

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 genes, resulting in a very low debrisoquine to this compound ratio and accelerated metabolism of substrates. researchgate.netnih.gov

The urinary metabolic ratio of debrisoquine to 4-hydroxydebrisoquine (B23357) is a key metric for phenotyping. Specific cut-off values for this ratio are used to distinguish between different metabolizer phenotypes.

| CYP2D6 Phenotype | Typical Debrisoquine Metabolic Ratio (MR) | Description |

| Poor Metabolizer (PM) | > 12.6 | Two non-functional CYP2D6 alleles. |

| Extensive Metabolizer (EM) | < 12.6 | At least one functional CYP2D6 allele. |

| Ultrarapid Metabolizer (UM) | Very low MR (e.g., < 0.2) | Multiple copies of functional CYP2D6 genes. |

This table presents typical metabolic ratio cut-points for Caucasians; these can vary among different ethnic populations. taylorandfrancis.com

Applications in Pharmacogenetic Studies

The measurement of this compound formation is a cornerstone of pharmacogenetic research focused on CYP2D6. By phenotyping individuals using the debrisoquine test, researchers can investigate the clinical consequences of genetic variations in the CYP2D6 gene. This has been instrumental in understanding the wide interindividual variability in response to numerous clinically important drugs that are metabolized by this enzyme. nih.govtaylorandfrancis.com

Pharmacogenetic studies utilizing debrisoquine and its hydroxylated metabolite have demonstrated a strong correlation between an individual's genotype and their metabolic phenotype. nih.gov For instance, individuals identified as poor metabolizers through the debrisoquine test are often found to carry two deficient CYP2D6 alleles. nih.gov This has significant implications for personalized medicine, as this information can be used to predict potential adverse drug reactions or therapeutic failures with drugs that are CYP2D6 substrates. nih.gov

The debrisoquine hydroxylation polymorphism is one of the most extensively studied pharmacogenetic traits, and the insights gained have been crucial for the development of pharmacogenetic testing in clinical practice. researchgate.netnih.gov The ability to predict an individual's response to medications such as antidepressants, antipsychotics, beta-blockers, and opioids based on their CYP2D6 metabolic capacity, as determined by the formation of this compound, highlights the clinical utility of this biomarker. nih.gov

Use in Drug-Drug Interaction Studies

Debrisoquine and the measurement of its 5-hydroxy metabolite are valuable tools in the investigation of drug-drug interactions (DDIs). Since debrisoquine is a specific substrate for CYP2D6, any co-administered substance that alters the metabolic ratio of debrisoquine to this compound can be identified as a potential inhibitor or inducer of this enzyme.

Assessing Inhibition of CYP2D6 by Concomitant Medications or Botanical Supplements

The debrisoquine phenotyping test is frequently employed to assess the inhibitory potential of new chemical entities, existing medications, and botanical supplements on CYP2D6 activity in vivo. A significant increase in the debrisoquine metabolic ratio after the administration of a test substance indicates inhibition of CYP2D6.

For example, studies have shown that certain phenothiazine antipsychotics, such as chlorpromazine and thioridazine (B1682328), can inhibit the metabolism of debrisoquine, leading to a higher metabolic ratio and potentially converting an extensive metabolizer into a phenotypically poor metabolizer. researchgate.net This inhibition is dose-dependent and reversible upon withdrawal of the inhibiting drug. researchgate.net

Research has also extended to the realm of botanical supplements. A clinical study evaluating the effects of various herbal extracts on CYP2D6 activity found that goldenseal significantly inhibited the enzyme's function, as evidenced by a nearly 50% increase in the debrisoquine urinary recovery ratio. nih.gov In contrast, other botanicals such as milk thistle, black cohosh, kava kava, St. John's wort, and Echinacea did not produce a significant effect on CYP2D6 activity when assessed with debrisoquine. nih.gov

| Interacting Substance | Effect on Debrisoquine Metabolism | Implication for CYP2D6 Activity |

| Thioridazine | Marked increase in debrisoquine metabolic ratio | Potent Inhibition |

| Haloperidol | Moderate increase in debrisoquine metabolic ratio | Inhibition |

| Clothiapine | No significant change in debrisoquine metabolic ratio | No significant inhibition |

| Goldenseal | Significant increase in debrisoquine urinary recovery ratio | Significant Inhibition |

| Milk Thistle | No significant change in debrisoquine urinary recovery ratio | No significant inhibition |

| Black Cohosh | No significant change in debrisoquine urinary recovery ratio | No significant inhibition |

| Kava Kava | No significant change in debrisoquine urinary recovery ratio | No significant inhibition |

| St. John's Wort | No significant change in debrisoquine urinary recovery ratio | No significant inhibition |

| Echinacea | No significant change in debrisoquine urinary recovery ratio | No significant inhibition |

Comparative Metabolism Studies with Other Probe Drugs

To further characterize the function and substrate specificity of CYP2D6, comparative studies are often conducted using debrisoquine and other probe drugs that are also metabolized by this enzyme. These studies help to establish the relationships and potential overlaps in the metabolic pathways of different compounds.

Methoxyphenamine (B1676417) 5-Hydroxylation and Debrisoquine Relationship

Methoxyphenamine is another substrate of CYP2D6, undergoing both O-demethylation and aromatic 5-hydroxylation. Research has demonstrated a deficiency in the formation of the O-desmethyl and 5-hydroxy metabolites of methoxyphenamine in individuals who are poor metabolizers of debrisoquine. nih.gov This indicates that the same enzymatic polymorphism is responsible for the impaired metabolism of both drugs. Furthermore, debrisoquine has been shown to inhibit the 5-hydroxylase activity of methoxyphenamine, providing further evidence that both compounds are metabolized by CYP2D6. nih.gov

Propafenone Metabolism and 5-Hydroxypropafenone Formation in Relation to Debrisoquine Oxidation

Propafenone, an antiarrhythmic drug, is also metabolized by CYP2D6, with one of its major metabolites being 5-hydroxypropafenone. Studies have revealed a strong correlation between an individual's debrisoquine metabolic phenotype and the pharmacokinetics of propafenone. nih.gov

Extensive metabolizers of debrisoquine exhibit a shorter elimination half-life and lower plasma concentrations of propafenone compared to poor metabolizers. nih.gov Critically, the active metabolite, 5-hydroxypropafenone, is readily detected in extensive metabolizers but is often absent in poor metabolizers. nih.gov This demonstrates that the formation of 5-hydroxypropafenone is dependent on functional CYP2D6 activity, as determined by the debrisoquine oxidation status. In vivo and in vitro studies have also confirmed that propafenone can inhibit the 4-hydroxylation of debrisoquine, further solidifying the shared metabolic pathway via CYP2D6. nih.gov

| Parameter | Extensive Metabolizers of Debrisoquine | Poor Metabolizers of Debrisoquine |

| Propafenone Elimination Half-life | 5.5 +/- 2.1 hours | 17.2 +/- 8.0 hours |

| Average Propafenone Plasma Concentration | 1.1 +/- 0.6 ng/ml/mg daily dosage | 2.5 +/- 0.5 ng/ml/mg daily dosage |

| Propafenone Oral Clearance | 1115 +/- 1238 ml/min | 264 +/- 48 ml/min |

| 5-Hydroxypropafenone Formation | Detected in 9 out of 10 extensive metabolizers | Not detected in poor metabolizers |

Data from a study in patients with chronic ventricular arrhythmias. nih.gov

Mechanistic Insights into Debrisoquine Hydroxylation Leading to 5 Hydroxy Debrisoquin

Proposed Mechanisms of Aromatic Hydroxylation by CYP2D6

The hydroxylation of debrisoquine (B72478) by CYP2D6 occurs at both the alicyclic C4-position and various positions on the aromatic ring, leading to metabolites such as 5-, 6-, 7-, and 8-hydroxydebrisoquine nih.govtandfonline.comnih.gov. While 4-hydroxylation is the most prominent pathway, the formation of phenolic metabolites is also significant nih.govtandfonline.com.

Initially, it was hypothesized that the formation of multiple hydroxylated products could arise from the substrate, debrisoquine, adopting several different binding orientations within the active site of CYP2D6 nih.govtandfonline.com. However, pharmacophore modeling has suggested that the energy constraints for such aromatic hydroxylations are unfavorable if they result from distinct binding modes nih.govtandfonline.com.

An alternative and more favorable proposal involves the substrate adopting essentially a single binding orientation nih.govtandfonline.com. This model posits a mechanism of hydroxylation based on benzylic radical spin delocalization, which can satisfactorily account for all the observed hydroxylations of debrisoquine, including the formation of 5-hydroxydebrisoquine nih.govtandfonline.com. This latter proposal highlights the importance of considering the specific chemical mechanism of oxidation in conjunction with the spatial orientation of the substrate within the enzyme's active site when developing predictive models nih.govtandfonline.com.

Computational Modeling and Molecular Dynamics of CYP2D6-Debrisoquine Interactions

Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in exploring the interactions between a wide array of substrates, including debrisoquine, and the CYP2D6 active site nih.govresearchgate.netbenthamscience.com. These techniques provide a virtual window into the dynamic process of substrate binding and help elucidate the factors that govern metabolic outcomes mdpi.com. Studies have successfully docked numerous substrates into the CYP2D6 active site, revealing key interactions that stabilize the enzyme-substrate complex nih.govresearchgate.net. Virtual mutations of active site residues in these models have further clarified their impact on substrate binding modes, altering interactions such as hydrogen bonding and aromatic stacking nih.govresearchgate.net. Debrisoquine is frequently used as a probe substrate in these computational studies to understand how mutations affect its binding and subsequent metabolism nih.govresearchgate.netbenthamscience.com.

Pharmacophore models are computational tools that define the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target receptor nih.gov. For CYP2D6, pharmacophore models have been developed to predict substrate binding and regioselectivity nih.govtandfonline.com. An optimized pharmacophore model derived from known CYP2D6 substrates identified key features required for binding, which include two hydrophobic features and one hydrogen bond acceptor feature nih.govresearchgate.net.

The binding of substrates is often anchored by an interaction between a basic nitrogen atom on the substrate and a negatively charged acidic residue, such as Asp301 or Glu216, within the CYP2D6 active site nih.govresearchgate.netvu.nl. Molecular docking studies have identified several active site residues that are crucial for substrate interaction, primarily through hydrogen bond formation and aromatic (π-π) stacking.

| Residue | Type of Interaction | Reference |

|---|---|---|

| Glu216 | Hydrogen Bond | nih.govresearchgate.net |

| Asp301 | Hydrogen Bond | nih.govresearchgate.net |

| Ser304 | Hydrogen Bond | nih.govresearchgate.net |

| Ala305 | Hydrogen Bond | nih.govresearchgate.net |

| Phe120 | Aromatic (π-π) Interaction | researchgate.netresearchgate.net |

These models help explain how the specific orientation of a substrate like debrisoquine within the active site positions a particular carbon atom for hydroxylation by the heme-activated oxygen nih.govtandfonline.comresearchgate.net.

The regioselectivity of debrisoquine hydroxylation by CYP2D6 results in a distinct pattern of metabolite formation. While debrisoquine is hydroxylated at each aromatic site, the yields vary significantly nih.govtandfonline.com. Studies using human liver microsomes and yeast microsomes expressing CYP2D6 have consistently shown that 4-hydroxydebrisoquine (B23357) (4-HD) is the major metabolite nih.govtandfonline.com. The phenolic metabolites, including 5-hydroxydebrisoquine (5-HD), account for a substantial portion of the total products, but 5-HD is formed in the lowest quantity among them nih.govtandfonline.com.

The observed pattern of regioselective hydroxylation is as follows: 4-HD > 7-HD > 6-HD > 8-HD > 5-HD nih.govtandfonline.com. The preference for 4-hydroxylation is rationalized by the optimal positioning of the C4 atom relative to the catalytic heme iron in the most stable binding conformation. The formation of the various aromatic metabolites, including the minor 5-HD product, is better explained by the benzylic radical spin delocalization mechanism rather than by multiple distinct binding orientations, which would be energetically less favorable nih.govtandfonline.com. This mechanism suggests that from a single binding pose, electronic effects within the debrisoquine molecule influence the reactivity of the different aromatic positions.

| Metabolite | Position of Hydroxylation | Relative Abundance | Reference |

|---|---|---|---|

| 4-Hydroxydebrisoquine (4-HD) | Alicyclic (C4) | Major | nih.govtandfonline.com |

| 7-Hydroxydebrisoquine (7-HD) | Aromatic | Minor | nih.govtandfonline.com |

| 6-Hydroxydebrisoquine (6-HD) | Aromatic | Minor | nih.govtandfonline.com |

| 8-Hydroxydebrisoquine (8-HD) | Aromatic | Minor | nih.govtandfonline.com |

| 5-Hydroxydebrisoquine (5-HD) | Aromatic | Least Abundant | nih.govtandfonline.com |

Structural Aspects of Debrisoquine Influencing 5-Hydroxylation

The structure of the debrisoquine molecule itself is a critical determinant of its metabolic fate within the CYP2D6 active site. The key structural features influencing hydroxylation include the basic guanidine (B92328) group and the isoquinoline (B145761) ring system.

The positively charged basic nitrogen of the guanidine group is thought to form a crucial ionic bond with an acidic residue in the active site, such as Asp301, thereby anchoring the molecule in a specific orientation vu.nl. This primary interaction, along with hydrophobic interactions between the aromatic ring of debrisoquine and residues like Phe120, constrains the possible conformations the substrate can adopt researchgate.netresearchgate.net.

This constrained orientation places the alicyclic C4 position in closest proximity to the heme iron's activated oxygen, favoring the formation of 4-hydroxydebrisoquine nih.govtandfonline.comresearchgate.net. For aromatic hydroxylation to occur, including at the C5 position, the aromatic ring must be suitably positioned. The proposed mechanism of radical spin delocalization suggests that even from the single, preferred binding orientation, there is some electronic potential for oxidation at the aromatic positions nih.govtandfonline.com. The low yield of 5-hydroxydebrisoquine indicates that the C5 position is the least accessible or electronically favored site for hydroxylation within this bound conformation nih.govtandfonline.com.

Future Directions and Research Gaps

Further Characterization of Minor Hydroxylated Metabolites, including 5-Hydroxy Debrisoquin

While 4-hydroxy debrisoquin is the major metabolite of debrisoquin, several minor phenolic metabolites, including this compound, 6-hydroxy debrisoquin, 7-hydroxy debrisoquin, and 8-hydroxy debrisoquin, are also formed. nih.govnih.gov Studies utilizing human liver microsomes and yeast microsomes expressing cDNA-derived CYP2D6 have confirmed that this enzyme is responsible for the hydroxylation at each aromatic position, as well as the primary alicyclic 4-position. nih.gov

Table 1: Known Hydroxylated Metabolites of Debrisoquin

| Metabolite | Position of Hydroxylation | Classification | Key Enzyme |

| 4-Hydroxy Debrisoquin | Alicyclic C4-position | Major | CYP2D6 |

| This compound | Aromatic | Minor | CYP2D6 |

| 6-Hydroxy Debrisoquin | Aromatic | Minor | CYP2D6 |

| 7-Hydroxy Debrisoquin | Aromatic | Minor | CYP2D6 |

| 8-Hydroxy Debrisoquin | Aromatic | Minor | CYP2D6 |

This table summarizes the primary and minor hydroxylated metabolites of debrisoquin and the key enzyme involved in their formation.

A significant research gap exists in the comprehensive profiling and quantification of these minor metabolites in diverse populations, including individuals with different CYP2D6 genotypes (e.g., poor, extensive, and ultrarapid metabolizers). taylorandfrancis.com Such studies would provide a clearer picture of the variability in these metabolic pathways and their potential impact on drug response.

Advanced Computational and In Vitro Models for Predicting 5-Hydroxylation

Predicting the site of metabolism for drug candidates is a critical step in drug development. For debrisoquin, computational models have been employed to understand the regioselective hydroxylation by CYP2D6. nih.gov Early pharmacophore models suggested that multiple binding orientations of debrisoquin within the CYP2D6 active site could lead to hydroxylation at different positions. nih.gov However, these models also indicated that the energy constraints for aromatic hydroxylations, including the formation of this compound, were unfavorable. nih.gov

An alternative and more refined computational model proposes a single binding orientation coupled with a mechanism of hydroxylation based on benzylic radical spin delocalization. nih.gov This model could more satisfactorily account for all the observed hydroxylated metabolites of debrisoquin. nih.gov Future research should focus on developing and validating more sophisticated computational and in vitro models to accurately predict aromatic hydroxylation.

Table 2: In Vitro Systems for Studying Debrisoquin Metabolism

| Model | Description | Application |

| Human Liver Microsomes | Subcellular fractions of human liver containing drug-metabolizing enzymes. | Used to study the formation of hydroxylated metabolites of debrisoquin and determine enzyme kinetics. nih.govnih.gov |

| Yeast Microsomes with cDNA-derived CYP2D6 | A recombinant system expressing human CYP2D6. | Confirmed the role of CYP2D6 in the formation of all aromatic and alicyclic hydroxylated metabolites. nih.gov |

This table outlines the key in vitro models that have been instrumental in characterizing the metabolism of debrisoquin.

Advancements in areas like quantum mechanics/molecular mechanics (QM/MM) simulations could provide deeper insights into the reaction mechanisms and energy barriers associated with the formation of this compound and other minor metabolites. Furthermore, the development of more physiologically relevant in vitro systems, such as 3D liver spheroids or organ-on-a-chip models, could offer improved predictive power compared to traditional subcellular fractions.

Elucidating the Complete Metabolic Fate and Excretion Pathways of this compound

However, the specific metabolic fate of this compound itself remains largely uncharacterized. A significant research gap is the lack of detailed studies on the subsequent metabolic steps for this minor metabolite. Key unanswered questions include:

What are the specific conjugation products of this compound (e.g., glucuronides, sulfates)?

What are the enzymes responsible for these conjugation reactions?

What is the precise excretion profile (e.g., urinary vs. fecal elimination) and timeline for this compound and its conjugates?

To address these gaps, future studies should employ modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to identify and quantify the downstream metabolites of this compound in biological matrices. Such research will be crucial for constructing a complete metabolic map for debrisoquin and understanding the full disposition of all its metabolites.

Q & A

Q. What are the recommended storage and handling protocols for 5-Hydroxy Debrisoquin in laboratory settings?

Methodological Answer:

- Storage: Store the crystalline solid at -20°C (stable for 3 years) or dissolved in aqueous buffers at -80°C (stable for 6 months). Avoid prolonged exposure to room temperature (>2 weeks) .

- Handling: Use personal protective equipment (PPE), including safety goggles, impermeable gloves, and lab coats. Work in a well-ventilated area to prevent inhalation of aerosols or dust. Avoid direct contact with skin/eyes, and clean surfaces with ethanol after use .

- Solubility: Prepare aqueous solutions in PBS (pH 7.2) at a concentration of ~1 mg/mL. Do not store solutions for >24 hours due to potential degradation .

Q. How does this compound interact with monoamine oxidase (MAO) in experimental models?

Methodological Answer:

- Inhibition Mechanism: this compound acts as a post-ganglionic sympathetic blocker, inhibiting MAO activity in adrenergic neurons. This increases accumulation of MAO substrates (e.g., l-m-octopamine) in isolated rabbit heart models at 1 mM concentrations .

- Experimental Validation: Use HPLC or fluorometric assays to measure norepinephrine depletion in tissues (e.g., dog atria, mesenteric arteries) after 7-day administration (5 mg/kg/day). Monitor cardiovascular parameters (aortic pressure, heart rate) to confirm MAO inhibition .

Q. What are the primary metabolic pathways of this compound in humans?

Methodological Answer:

- CYP2D6 Polymorphism: this compound is metabolized by the CYP2D6 enzyme. Use urinary metabolic ratios (debrisoquin/4-OH-debrisoquin) to phenotype individuals as "poor metabolizers" (PMs) or "extensive metabolizers" (EMs). PMs (~9% of Caucasians) exhibit autosomal recessive deficiency .

- Genotyping: Employ PCR-RFLP (Restriction Fragment Length Polymorphism) to identify CYP2D6*10 alleles in population studies. Co-administer with mephenytoin (100 mg) to assess hydroxylation phenotypes via GC analysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound's dual roles as an MAO inhibitor and TMPRSS2 inhibitor?

Methodological Answer:

- Context-Specific Assays:

- For MAO inhibition , use isolated tissue models (e.g., rabbit hearts) with norepinephrine quantification .

- For TMPRSS2 inhibition , conduct viral entry assays in human lung cells (e.g., Calu-3) pretreated with this compound (IC50 = 22 μM). Measure SARS-CoV-2 spike protein cleavage via Western blot .

- Dose-Dependent Studies: Compare dose-response curves across models to identify concentration thresholds where one mechanism dominates. Use siRNA knockdown of TMPRSS2 to validate specificity .

Q. What methodologies are recommended for analyzing population-level variability in this compound metabolism?

Methodological Answer:

Q. How can this compound be applied in antiviral research, and what are the key experimental controls?

Methodological Answer:

Q. What strategies mitigate confounding factors in chronic toxicity studies of this compound?

Methodological Answer:

- Chronic Dosing Models: Administer this compound (5 mg/kg/day) to dogs for 7 days. Monitor plasma half-life (4.1 ± 1.1 hours) and tissue-specific norepinephrine depletion .

- Endpoint Selection: Measure organ weights (heart, liver) and histopathology. Use sham-treated controls to distinguish drug effects from procedural stress .

- Ecotoxicity Screening: Follow OECD guidelines for acute aquatic toxicity testing, though current data gaps exist .

Q. How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

- Acute Toxicity Assays: Use Daphnia magna or zebrafish embryos to estimate LC50 values. Test concentrations ranging from 1 μM to 100 μM .

- Bioaccumulation Studies: Employ radiolabeled this compound in soil-plant systems. Measure uptake in roots/leaves via scintillation counting .

Data Contradiction Resolution

Q. How to reconcile conflicting reports on this compound’s cardiovascular effects?

Methodological Answer:

- Species-Specific Differences: Repeat experiments in multiple models (e.g., dogs vs. rabbits). Dogs show reduced aortic pressure and heart rate, while rabbits exhibit MAO substrate accumulation .

- Temporal Dynamics: Conduct time-course studies to distinguish acute (1-2 hours) vs. chronic (7-day) effects on vascular resistance .

Q. What computational tools enhance the study of this compound’s structure-activity relationships?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to TMPRSS2 (PDB ID: 7MEQ) and CYP2D6 (PDB ID: 3QM4). Compare binding energies to explain inhibitory potency .

- QSAR Modeling: Build quantitative structure-activity relationship models with descriptors like logP and polar surface area to predict novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.